Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-
Overview
Description
ABT-866 is a novel alpha-adrenoceptor agent with mixed pharmacological properties.
Scientific Research Applications
Alpha-Adrenoceptor Ligand
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-, known as ABT-866, is a novel alpha(1)-adrenoceptor ligand. It shows alpha(1A) agonism (useful in treating conditions like stress urinary incontinence) and alpha(1B) and alpha(1D) antagonism. This compound is more selective for urethral smooth muscle over vasculature, making it a valuable in vivo tool for understanding the role of alpha(1A)-adrenoceptors in the urethra without affecting blood pressure (Altenbach et al., 2002).
Antimicrobial Properties
This compound also exhibits antimicrobial properties. In one study, derivatives related to antifungal bifonazole were synthesized and tested against various pathogenic fungi, showing potential as a new class of antifungal agents (Castellano et al., 2003).
Anticancer and Antiviral Potential
Derivatives of Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-, have been evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) properties. These compounds showed promise in inhibiting cancer cell lines and HCV NS5B RNA-dependent RNA polymerase activities (Küçükgüzel et al., 2013).
Carbon Steel Corrosion Inhibition
Imidazole-based molecules, including derivatives of this compound, have been used for corrosion inhibition of carbon steel in acidic medium, indicating their utility in industrial applications (Costa et al., 2021).
Radiolabeling for PET Imaging
The compound has also been radiolabeled with carbon-11 for PET (Positron Emission Tomography) microdosing studies in non-human primates, aiding in the evaluation of brain exposure of candidate drugs for neuropathic pain treatment (Schou et al., 2013).
Ionic Liquids with Two Types of Basic Centers
Another application includes the synthesis of hydroxylic ionic liquids using this compound, which exhibit unique properties like low glass transition temperature and high conductivity, useful in various chemical processes (Shevchenko et al., 2017).
properties
IUPAC Name |
N-[3-(1H-imidazol-5-ylmethyl)phenyl]ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-18(16,17)15-11-5-3-4-10(6-11)7-12-8-13-9-14-12/h3-6,8-9,15H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIPNDCVDWYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)- | |
CAS RN |
258526-74-8 | |
Record name | ABT-866 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258526748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-866 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7JGJ12E1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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